molecular formula C18H32 B12103967 3Z,6Z,9Z-Octadecatriene

3Z,6Z,9Z-Octadecatriene

Cat. No.: B12103967
M. Wt: 248.4 g/mol
InChI Key: WTEJQXMWOMOBHJ-SVNQLWEDSA-N
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Description

3Z,6Z,9Z-Octadecatriene is an 18-carbon hydrocarbon featuring three conjugated Z-configured double bonds at positions 3, 6, and 9. For instance, longer-chain homologs such as 3Z,6Z,9Z-21:H (21 carbons) and 3Z,6Z,9Z,12Z,15Z-23:H (23 carbons) are identified as type II sex pheromones in Helicoverpa virescens moths, eliciting electrophysiological responses in female antennae . These compounds highlight the importance of Z-configuration and chain length in biological signaling .

Preparation Methods

The biosynthesis of 3Z,6Z,9Z-Octadecatriene involves a series of enzymatic reactions within the pheromone gland of female moths

    Precursor: The biosynthesis starts with α-linolenic acid (9Z,12Z,15Z-18:acid), which serves as the precursor.

    Chain Elongation: Enzymatic reactions elongate the carbon chain, leading to 11Z,14Z,17Z-20:acid.

    α-Oxidation: The key step involves α-oxidation, which shortens the chain to yield 10Z,13Z,16Z-19:acid.

    Reduction or Decarbonylation: The resulting acid can be further reduced to an aldehyde or decarbonylated to form this compound (3Z,6Z,9Z-18:H).

Chemical Reactions Analysis

3Z,6Z,9Z-Octadecatriene can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Typically involves oxygen or peroxides.

    Reduction: Hydrogenation using metal catalysts (e.g., palladium on carbon).

    Substitution: Halogenation (e.g., bromination) at the double bonds.

Major products formed from these reactions include aldehydes, alcohols, and other derivatives.

Scientific Research Applications

Chemistry

Researchers utilize 3Z,6Z,9Z-Octadecatriene as a model compound to study biosynthetic pathways and enzymatic reactions. It serves as a substrate in various chemical reactions including oxidation and reduction processes. This compound's structure allows for the exploration of reaction mechanisms involving double bonds.

Table 1: Common Reactions of this compound

Reaction TypeConditionsProducts
OxidationO2 or peroxidesAldehydes, alcohols
ReductionH2 with metal catalysts (e.g., palladium)Saturated hydrocarbons
SubstitutionHalogenation (e.g., bromination)Halogenated derivatives

Biology

As a pheromone produced by certain moths (e.g., winter moth Erannis bajaria), this compound plays a crucial role in insect communication and mating behaviors. The study of this compound enhances our understanding of ecological interactions and the evolutionary significance of pheromones.

Case Study: Moth Attraction
Research has demonstrated that male moths are attracted to this compound at specific concentrations, which aids in mate selection during the mating season. The identification of receptors that respond to this pheromone provides insights into the sensory biology of insects .

Medicine

Although not directly used as a therapeutic agent, insights gained from the study of this compound contribute to our understanding of lipid metabolism and its implications in health conditions such as prostate cancer. Recent metabolomics studies have identified this compound as a potential biomarker for distinguishing between benign and malignant conditions .

Table 2: Metabolomic Profiling Findings

MetaboliteAssociation with Prostate Cancer
This compoundDiscriminates malignant from benign cases (AUC > 0.80)

Industry

The synthesis of compounds similar to this compound has potential applications in the fragrance and flavor industries. Its unique structure can be modified to create new scents or flavors that mimic natural products.

Mechanism of Action

As a moth pheromone, 3Z,6Z,9Z-Octadecatriene acts by attracting male moths from a distance. The exact molecular targets and pathways involved are still an area of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between 3Z,6Z,9Z-Octadecatriene and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Double Bond Positions Biological Role Key Findings
This compound C₁₈H₃₀ (inferred) ~246.4 (predicted) 3Z,6Z,9Z Hypothesized semiochemical Not directly studied in evidence; inferred from homologs.
3Z,6Z,9Z-21:H C₂₁H₃₈ (inferred) ~290.5 (predicted) 3Z,6Z,9Z Sex pheromone in H. virescens Elicits strong antennal responses in females; HarmOR11 receptor-specific .
3Z,6Z,9Z,12Z,15Z-23:H C₂₃H₄₀ (inferred) ~316.6 (predicted) 3Z,6Z,9Z,12Z,15Z Type II sex pheromone Conserved in Noctuidae moths; receptor specificity differs from 21:H .
5(Z),9(Z),12(Z)-Octadecatrienoic Acid C₁₈H₃₀O₂ 278.4 5Z,9Z,12Z Laboratory chemical (fatty acid derivative) Used in biochemical studies; distinct functional group (carboxylic acid) .
(3Z,6Z,9Z)-Dodecatrienol C₁₂H₂₀O 180.3 3Z,6Z,9Z Potential semiochemical Downstream applications noted; lacks detailed biological characterization .
3Z,6Z,9Z-Tetradecatriene C₁₄H₂₄ 192.3 3Z,6Z,9Z Synthetic/chemical analysis Predicted density: 0.799 g/cm³; boiling point: 255.8°C .

Physicochemical Properties

  • Volatility and Stability: Shorter-chain analogs like (3Z,6Z,9Z)-Dodecatrienol (C₁₂H₂₀O) exhibit higher volatility (lower molecular weight), whereas longer-chain pheromones (21:H, 23:H) persist in environments due to higher molecular weights .
  • Synthetic Accessibility: 3Z,6Z,9Z-Tetradecatriene (C₁₄H₂₄) is synthesized via methods involving hydrazones and acetic anhydride, with predicted properties aiding industrial applications .

Research Implications

  • Ecological Significance: The conservation of Z-configured trienes in moth pheromones suggests evolutionary pressure to maintain specific signaling pathways .
  • Biotechnological Applications: Structural analogs like 3Z,6Z,9Z-21:H could inspire pest-control agents targeting HarmOR11 receptors .

Biological Activity

3Z,6Z,9Z-Octadecatriene (C18H32) is a polyunsaturated hydrocarbon primarily recognized as a component of sex pheromones in various moth species. Its biological activity has been extensively studied in the context of chemical ecology, particularly regarding its role in mating behaviors and pheromone signaling.

Chemical Structure and Biosynthesis

This compound is characterized by three conjugated double bonds located at the 3rd, 6th, and 9th carbon positions. This specific configuration is critical for its biological function as a pheromone. The biosynthesis of this compound typically involves the desaturation and elongation of fatty acids, particularly linoleic acid and linolenic acid, which serve as precursors. The enzymatic processes include:

  • Desaturation : Conversion of saturated fatty acids to unsaturated forms.
  • Elongation : Extension of carbon chain length through additional carbon units.
  • Reduction and Decarboxylation : Transformations leading to the final pheromone structure .

Pheromone Function

The primary biological activity of this compound is its role as a sex pheromone in moths. It serves to attract males during mating seasons. Studies have demonstrated that male moths exhibit strong behavioral responses to this compound when released into their environment. For instance:

  • Electroantennographic Detection (EAD) : Research has shown that male antennae respond significantly to this compound compared to other analogs .
  • Behavioral Assays : Field tests confirm that traps baited with this pheromone capture more males than those without it, indicating its effectiveness in attracting mates .

Sensory Reception

The detection of this compound involves specific olfactory receptors in moths. For example:

  • The receptor ObruOR1 has been identified as a key player in detecting this pheromone. Studies using two-electrode voltage clamp techniques on Xenopus oocytes co-expressing ObruOR1 revealed a strong response to this compound .
  • The sensory neurons responsible for detecting this compound show a unique response pattern characterized by prolonged activation compared to other pheromonal compounds .

Study on Erannis bajaria

A significant study focused on the moth Erannis bajaria, where this compound was identified as the main component of its sex pheromone blend. Researchers conducted gas chromatography with electroantennographic detection to analyze the responses of male moths to various pheromonal components. The results indicated that:

  • Males showed heightened sensitivity to this compound compared to other tested compounds.
  • The effective dose for eliciting a response was significantly lower than that for other analogs .

Comparative Analysis with Other Compounds

CompoundTypeEAD ResponseBiological Role
This compoundSex PheromoneHighAttracts males during mating
1,3Z,6Z,9Z-TetraeneSex PheromoneModerateAttracts males but less effective
(11Z)-HexadecenalSex PheromoneLowMinor role in attraction

This table summarizes the comparative efficacy of various compounds in eliciting electroantennographic responses from male moths.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 3Z,6Z,9Z-octadecatriene in biological samples?

Basic Research Question
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification and quantification. Key steps include:

  • Sample preparation : Lipid extraction using non-polar solvents (e.g., hexane) followed by derivatization if necessary to enhance volatility.
  • Internal standards : Use deuterated analogs (e.g., d₃-3Z,6Z,9Z-18:H) to correct for matrix effects and instrument variability .
  • Validation : Calibration curves with synthetic standards and cross-validation via electrophysiological assays (e.g., SSR or EAG) to confirm biological activity .

Q. How does this compound function in insect communication systems?

Basic Research Question
This compound acts as a type II sex pheromone in Lepidoptera (e.g., Helicoverpa armigera), mediating intersexual signaling. Key methodologies to study its role:

  • Electroantennography (EAG) : Measures antennal response amplitudes to pheromone exposure, with wild-type vs. CRISPR mutants (e.g., HarmOR11 knockouts) revealing receptor specificity .
  • Single sensillum recording (SSR) : Identifies specific olfactory sensory neurons responsive to the compound, often co-localized with receptors like HarmOR11/Orco heteromers .

Q. What molecular mechanisms underlie the selective recognition of this compound by pheromone receptors?

Advanced Research Question
Combining molecular docking and molecular dynamics (MD) simulations with experimental mutagenesis:

  • AlphaFold2-predicted structures : Model receptor-ligand complexes (e.g., HarmOR11/Orco with 3Z,6Z,9Z-21:H) to identify binding pockets. Key residues (e.g., L216 in TMH4) stabilize hydrophobic interactions .
  • Mutagenesis validation : CRISPR-edited HarmOR11 mutants show reduced EAG responses, confirming computational predictions .
  • Conformational analysis : MD simulations reveal broader ligand orientation distributions for 3Z,6Z,9Z-21:H compared to type I pheromones, explaining receptor specificity .

Q. How can researchers resolve contradictions in electrophysiological data between mutant and wild-type insects?

Advanced Research Question
Conflicting EAG/SSR results (e.g., partial response retention in HarmOR11 mutants) suggest compensatory mechanisms:

  • Redundant receptors : Co-expression assays (e.g., Xenopus oocytes) test alternative ORs (e.g., HarmOR13) for residual ligand activation .
  • Dose-response curves : Compare EC₅₀ values across genotypes; mutants may exhibit shifted sensitivity thresholds .
  • Cross-species comparisons : Phylogenetic analysis of OR orthologs identifies conserved ligand-binding motifs .

Q. What experimental designs are optimal for studying biosynthesis pathways of this compound?

Advanced Research Question
Trace biosynthetic routes using isotopic labeling and enzyme inhibition:

  • Substrate tracing : Feed insects ¹³C-labeled α-linolenic acid to track elongation/decarboxylation steps via GC-MS .
  • Gene silencing : RNAi knockdown of elongase/reductase enzymes (e.g., FAR genes) to identify rate-limiting steps .
  • In vitro assays : Recombinant enzyme activity tests (e.g., β-oxidation inhibition) validate pathway hypotheses .

Q. How do structural variations (e.g., chain length, unsaturation) affect the bioactivity of this compound analogs?

Advanced Research Question
Systematic structure-activity relationship (SAR) studies:

  • Synthetic analogs : Synthesize derivatives (e.g., 3Z,6Z,9Z-23:H) and test via SSR/EAG to compare response thresholds .
  • Hydrophobicity assays : Measure partitioning coefficients (log P) to correlate ligand solubility with receptor activation .
  • Computational screening : Virtual ligand libraries predict analogs with enhanced binding affinity to HarmOR11 .

Q. What strategies address challenges in reproducing this compound bioactivity assays?

Methodological Focus

  • Standardized pheromone blends : Use synthetic compounds ≥95% purity (verified via NMR/HPLC) to minimize batch variability .
  • Controlled environmental conditions : Maintain consistent humidity/temperature during behavioral assays to stabilize ligand volatility .
  • Open data practices : Share raw electrophysiology traces and MD simulation parameters (e.g., GROMACS inputs) for reproducibility .

Properties

Molecular Formula

C18H32

Molecular Weight

248.4 g/mol

IUPAC Name

(3Z,6Z,9Z)-octadeca-3,6,9-triene

InChI

InChI=1S/C18H32/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h5,7,11,13,17-18H,3-4,6,8-10,12,14-16H2,1-2H3/b7-5-,13-11-,18-17-

InChI Key

WTEJQXMWOMOBHJ-SVNQLWEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

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